Boc-D-Tyr(Et)-OH
CAS No.: 76757-92-1
Cat. No.: VC21542937
Molecular Formula: C16H23NO5
Molecular Weight: 309,36 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 76757-92-1 |
---|---|
Molecular Formula | C16H23NO5 |
Molecular Weight | 309,36 g/mole |
IUPAC Name | (2R)-3-(4-ethoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Standard InChI | InChI=1S/C16H23NO5/c1-5-21-12-8-6-11(7-9-12)10-13(14(18)19)17-15(20)22-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Standard InChI Key | NCLAAKQIHUIOIV-CYBMUJFWSA-N |
Isomeric SMILES | CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C |
Chemical Identity and Nomenclature
Boc-D-Tyr(Et)-OH belongs to a class of protected amino acid derivatives essential for peptide synthesis. The compound features several key identifying characteristics that define its chemical identity:
Parameter | Information |
---|---|
Primary Name | Boc-D-Tyr(Et)-OH |
Synonyms | N-ALPHA-T-BUTYLOXYCARBONYL-O-ETHYL-D-TYROSINE, Boc-D-Tyr(Et), Boc-D-Tyr(4-Et)-OH, N-Boc-O-ethyl-D-tyrosine, (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-ethoxyphenyl)propanoic acid, BOC-D-PHE(4-OET)-OH, BOC-D-TYROSINE(ET)-OH |
CAS Registry Number | 76757-92-1 |
Molecular Formula | C16H23NO5 |
Molecular Weight | 309.36 g/mol |
The nomenclature follows standard peptide chemistry conventions where "Boc" designates the tert-butyloxycarbonyl protecting group on the amino function, "D-Tyr" indicates the D-enantiomer of tyrosine, "(Et)" specifies the ethyl protection on the phenolic hydroxyl group, and "OH" signifies the free carboxylic acid .
Structural Features
Boc-D-Tyr(Et)-OH possesses several distinctive structural elements that contribute to its utility in peptide chemistry:
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A D-tyrosine core structure (the mirror image of the naturally occurring L-tyrosine)
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A tert-butyloxycarbonyl (Boc) group protecting the alpha-amino group
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An ethyl protecting group on the phenolic hydroxyl of the tyrosine side chain
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A free carboxylic acid group available for peptide bond formation
This strategic combination of protecting groups allows for controlled reactivity during peptide synthesis operations. The D-configuration of the amino acid backbone provides resistance to natural proteolytic enzymes, potentially enhancing the stability of resulting peptides .
Physical and Chemical Properties
Understanding the physical and chemical characteristics of Boc-D-Tyr(Et)-OH is essential for proper handling and utilization in research settings:
Property | Value |
---|---|
Physical Appearance | White to off-white powder |
Melting Point | 80-81°C |
Boiling Point | 472.7±40.0°C (Predicted) |
Density | 1.149±0.06 g/cm³ (Predicted) |
pKa | 2.99±0.10 (Predicted) |
Storage Conditions | Sealed in dry environment, 2-8°C |
Form | Solid |
Safety Classification | Irritant |
These properties influence the compound's behavior in various chemical reactions and experimental protocols. Particularly noteworthy is the melting point range, which serves as an important purity indicator for synthetic chemists working with this compound .
Chemical Reactivity Profile
The reactivity of Boc-D-Tyr(Et)-OH is largely determined by its protected functional groups:
This reactivity profile makes Boc-D-Tyr(Et)-OH particularly valuable in solid-phase peptide synthesis protocols where controlled, sequential deprotection and coupling steps are essential .
Comparison with Related Protected Tyrosine Derivatives
Boc-D-Tyr(Et)-OH represents one member of a larger family of protected tyrosine derivatives used in peptide chemistry. Comparing it with similar compounds reveals important distinctions:
Compound | Key Features | Applications |
---|---|---|
Boc-D-Tyr(Et)-OH | Ethyl protection of phenolic OH, D-configuration | General peptide synthesis, stable to basic conditions |
Boc-D-Tyr(Me)-OH | Methyl protection of phenolic OH, D-configuration | Similar applications, smaller protecting group |
Boc-Tyr(Chx)-OH | Cyclohexyl protection of phenolic OH, L-configuration | Enhanced stability against certain deprotection conditions |
Boc-D-MeTyr(tBu)-OH | tert-Butyl protection of phenolic OH, N-methylated, D-configuration | Peptides requiring N-methylated amino acids |
Applications in Peptide Synthesis
Boc-D-Tyr(Et)-OH finds its primary application in peptide synthesis workflows, where it serves several important functions:
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As a building block in solid-phase peptide synthesis (SPPS) using Boc chemistry approaches
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In the synthesis of peptides containing D-amino acids, which often exhibit enhanced stability against proteolytic degradation
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For creating peptides with modified tyrosine residues that alter the physicochemical properties of the resulting peptides
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In the development of peptidomimetics and peptide-based drug candidates
The ethyl protection of the phenolic hydroxyl prevents unwanted side reactions during peptide coupling steps, while the D-configuration introduces non-natural structural features that can enhance pharmacological properties .
Research Applications
Beyond its utility in peptide synthesis, Boc-D-Tyr(Et)-OH has potential research applications in several fields:
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Development of peptide-based therapeutics with enhanced metabolic stability
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Structure-activity relationship studies examining the role of tyrosine in bioactive peptides
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Creation of peptide libraries containing non-natural amino acids
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Synthesis of peptides with altered binding profiles for various biological targets
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Mechanistic studies exploring the impact of D-amino acid incorporation on peptide conformation
The strategic protection pattern and D-stereochemistry make this compound particularly valuable for researchers seeking to develop peptides with unique structural and pharmacological properties.
Aspect | Recommendation |
---|---|
Storage Temperature | 2-8°C (refrigeration) |
Container | Sealed, moisture-proof container |
Environmental Conditions | Dry atmosphere preferred |
Stability Concerns | Potential degradation with extended storage or improper conditions |
Safety Precautions | Standard laboratory PPE (gloves, lab coat, safety glasses) |
Hazard Classification | Irritant |
Proper storage helps maintain the compound's integrity, ensuring reliable results in peptide synthesis applications. The recommended storage temperature range of 2-8°C helps prevent degradation of the Boc protecting group, which can be sensitive to extended exposure to elevated temperatures .
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